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Compound of Interest

Compound Name: 7-BIA

Cat. No.: B2909539

This technical guide provides a comprehensive overview of the core physicochemical
properties of 7-BIA (7-butoxy-3-hydroxy-6-methoxy-1-oxoisochromane-5-carbaldehyde), a
potent inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD). This document is
intended for researchers, scientists, and drug development professionals, offering detailed
data, experimental methodologies, and visual representations of its biological context.

Core Physicochemical Data

7-BIA is a synthetic organic compound and an analog of illudalic acid. Its fundamental
physicochemical properties are summarized below.

Property Value Source
Molecular Formula C15H1806 [1]

Molecular Weight 294.30 g/mol [1]

Appearance Off-white to light yellow solid MedChemExpress

0O=CC1=C(C2=CC(OCCCC)=
SMILES MedChemExpress
C10C)CCc(0)0C2=0

CAS Number 1313403-49-4 MedChemExpress

Solubility and Stability

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2909539?utm_src=pdf-interest
https://www.benchchem.com/product/b2909539?utm_src=pdf-body
https://www.benchchem.com/product/b2909539?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7576031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7576031/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2909539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The solubility and stability of a compound are critical parameters in drug development,
influencing its formulation and bioavailability.

Parameter Details Source

DMSO: 125 mg/mL (424.74
- mM) (requires sonication)
Solubility MedChemExpress
Ethanol: 50 mg/mL (169.89

mM) (requires sonication)

-20°C for 3 years 4°C for 2
Storage (Powder) MedChemExpress
years

) -80°C for 2 years -20°C for 1
Storage (in Solvent) MedChemExpress
year

Note: Specific experimental values for melting point, pKa, and logP for 7-BIA are not readily
available in the cited literature. Computational prediction tools can be utilized to estimate these
values, but experimental verification is recommended.

Biological Activity

7-BIA is primarily characterized as an inhibitor of PTPRD, a receptor-type protein tyrosine
phosphatase. Its inhibitory activity is a key aspect of its potential therapeutic applications,
particularly in the context of addiction.

Target ICso0 Value Notes Source

PTPRD (human,

. ~1-3 M - [21[3]
recombinant)
7-BIA exhibits
PTPRS (human, selectivity for PTPRD
. 40 M : . [21[3]
recombinant) over its close relative
PTPRS.

Experimental Protocols
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Determination of PTPRD Inhibition (ICso) using p-
Nitrophenyl Phosphate (pNPP) Assay

The half-maximal inhibitory concentration (ICso) of 7-BIA against PTPRD is determined using a
colorimetric phosphatase assay with p-nitrophenyl phosphate (pNPP) as a substrate. The
following protocol outlines the general steps involved.
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Reagent Preparation

Gecombinant PTPRED 7-BIA Stock pNPP Solution Assay Buffer
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Caption: Workflow for determining the 1Cso of 7-BIA against PTPRD.
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» Reagent Preparation:
o Prepare a stock solution of 7-BIA in a suitable solvent (e.g., DMSO).

o Dilute the recombinant human PTPRD enzyme to a working concentration in an
appropriate assay buffer.

o Prepare a solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.

o Assay Procedure:

[e]

Perform serial dilutions of the 7-BIA stock solution to obtain a range of concentrations.
o In a 96-well plate, add the PTPRD enzyme to each well.

o Add the different concentrations of 7-BIA to the wells and pre-incubate for a defined period
to allow for inhibitor binding.

o Initiate the phosphatase reaction by adding the pNPP solution to each well.

o Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing for
the enzymatic conversion of pNPP to p-nitrophenol.

o Stop the reaction by adding a stop solution, such as sodium hydroxide (NaOH), which also
enhances the color of the product.

o Data Analysis:

o Measure the absorbance of each well at 405 nm using a microplate reader. The
absorbance is directly proportional to the amount of p-nitrophenol produced.

o Calculate the percentage of inhibition for each concentration of 7-BIA relative to a control
without the inhibitor.

o Plot the percentage of inhibition against the logarithm of the 7-BIA concentration.

o Determine the ICso value by fitting the data to a suitable dose-response curve using non-
linear regression analysis.
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Signaling Pathway

7-BIA exerts its biological effects by inhibiting PTPRD, which in turn modulates downstream
signaling pathways. A key substrate of PTPRD is the Signal Transducer and Activator of
Transcription 3 (STAT3). PTPRD dephosphorylates STAT3, thereby negatively regulating its
activity.[1][4]
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Click to download full resolution via product page
Caption: PTPRD-STAT3 signaling pathway and the inhibitory action of 7-BIA.

In this pathway, activated (phosphorylated) STAT3 (p-STAT3) translocates to the nucleus and
promotes the transcription of target genes involved in various cellular processes. PTPRD acts
as a negative regulator by dephosphorylating p-STATS3, thus inactivating it. By inhibiting
PTPRD, 7-BIA prevents the dephosphorylation of p-STATS3, leading to its sustained activation
and downstream effects. This mechanism is of significant interest in studying and potentially
treating conditions where STAT3 signaling is dysregulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Properties of 7-BIA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2909539#7-bia-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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